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molecular formula CH2Cl2Na2O6P2 B8815514 Dichloromethylenediphosphonic acid disodium salt

Dichloromethylenediphosphonic acid disodium salt

Cat. No. B8815514
M. Wt: 288.85 g/mol
InChI Key: HJKBJIYDJLVSAO-UHFFFAOYSA-L
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Patent
US07807653B2

Procedure details

An aqueous solution of dichloromethylenediphosphonic acid disodium salt (1.0 g, 3.46 mmol) was loaded on a column of DOWEX 50WX8-100 ion-exchange resin and eluted with water. Tributylamine (1.65 mL, 6.92 mmol) was added and the mixture was shaken vigorously. The resulting solution was concentrated to dryness and coevaporated with anhydrous DMF three times. The residue was dried under vacuum overnight.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.65 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na+].[Na+].[Cl:3][C:4]([Cl:13])([P:9](=[O:12])([O-:11])[O-:10])[P:5](=[O:8])([OH:7])[OH:6].C(N(CCCC)CCCC)CCC>>[Cl:13][C:4]([Cl:3])([P:5](=[O:6])([OH:8])[OH:7])[P:9](=[O:10])([OH:11])[OH:12] |f:0.1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[Na+].[Na+].ClC(P(O)(O)=O)(P([O-])([O-])=O)Cl
Step Two
Name
Quantity
1.65 mL
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was shaken vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
eluted with water
CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was dried under vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
Smiles
ClC(P(O)(O)=O)(P(O)(O)=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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